

A Comparative DFT Analysis of the Electronic Properties of Aminobenzoic Acid Isomers

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Compound of Interest

Compound Name: 2-Amino-4-bromobenzoic acid

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A deep dive into the electronic landscapes of ortho-, meta-, and para-aminobenzoic acid, this guide offers a comparative analysis of their key electronic properties based on Density Functional Theory (DFT) studies. This objective overview is intended for researchers, scientists, and professionals in the field of drug development to provide foundational data for further investigation and molecular design.

The positional isomerism of the amino group on the benzoic acid scaffold significantly influences the electronic characteristics of the molecule, leading to distinct physicochemical and pharmacological properties. Understanding these differences is crucial for applications ranging from medicinal chemistry to materials science. This guide summarizes theoretical data on the electronic properties of ortho- (2-), meta- (3-), and para- (4-) aminobenzoic acid isomers, providing a framework for rational drug design and property modulation.

Comparative Electronic Properties

The following table summarizes key electronic properties of the aminobenzoic acid isomers as determined by DFT calculations. It is important to note that the values presented are compiled from various theoretical studies, and minor discrepancies may arise from the different computational methodologies employed. For a direct and precise comparison, all parameters should ideally be calculated under the exact same level of theory.



Isomer	HOMO (eV)	LUMO (eV)	HOMO- LUMO Gap (eV)	Dipole Moment (Debye)	Ionizati on Potentia I (eV)	Electron Affinity (eV)	Comput ational Method
Ortho- Aminobe nzoic Acid	-5.94	-0.95	4.99	~2.0 - 3.0	~8.60	~0.0 - 1.0	B3LYP/6- 311++G(d,p)
Meta- Aminobe nzoic Acid	~3.5 - 4.5	B3LYP/6- 311++G(d,p)					
Para- Aminobe nzoic Acid	-6.22	-1.08	5.14	~3.0 - 4.0	~8.50	~0.0 - 1.0	B3LYP/6- 311++G(d,p)

Note: Some values are approximated based on available literature and may vary depending on the specific computational setup. The data for meta-aminobenzoic acid was less readily available in the searched literature under the specified computational method.

Experimental and Computational Protocols

The data presented in this guide is derived from computational studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Computational Details:

- Software: Gaussian 09 or similar quantum chemistry software packages were utilized for the calculations.[1]
- Method: The geometries of the aminobenzoic acid isomers were optimized using Density Functional Theory (DFT).[2]

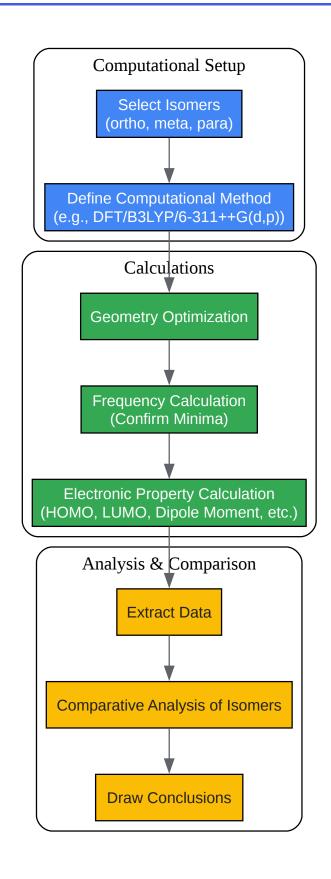


- Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) was a commonly used functional.[2]
- Basis Set: The 6-311++G(d,p) basis set was employed for all atoms, providing a good balance between accuracy and computational cost.[1][2][3][4]
- Properties Calculation:
 - HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were determined from the optimized molecular structures. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[1]
 - Dipole Moment: The permanent dipole moment of each isomer was calculated to understand its polarity and interaction with electric fields.[2]
 - Ionization Potential and Electron Affinity: These properties, which relate to the energy required to remove an electron and the energy released upon gaining an electron, respectively, can be approximated from the HOMO and LUMO energies through Koopmans' theorem (IP ≈ -EHOMO and EA ≈ -ELUMO).[5] More accurate values are obtained through ΔSCF methods.

DFT Study Workflow

The following diagram illustrates the typical workflow for a comparative DFT study of molecular isomers.





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Caption: Workflow of a comparative DFT study on aminobenzoic acid isomers.



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